molecular formula C17H23NO4 B15171608 diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate CAS No. 921600-24-0

diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate

Cat. No.: B15171608
CAS No.: 921600-24-0
M. Wt: 305.4 g/mol
InChI Key: IHPPWJXXAWRTGC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a chiral azetidine-based dicarboxylate ester featuring a four-membered saturated ring system. The compound’s structure includes a stereogenic center at the azetidine nitrogen, with a (1S)-1-phenylethyl substituent conferring asymmetry. The diethyl ester groups at the 2,2-positions enhance solubility in organic solvents, while the rigid azetidine ring introduces unique steric and electronic properties. For example, azetidine derivatives like 1,2-azetidinedicarboxylic acid esters () are valued for their conformational constraints and reactivity in ring-opening reactions .

Properties

CAS No.

921600-24-0

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1

InChI Key

IHPPWJXXAWRTGC-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.

  • Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Dicarboxylate Derivatives

Compound Name Core Ring Substituents Molecular Weight (g/mol) Key Properties
This compound (Target Compound) Azetidine (1S)-1-Phenylethyl, diethyl esters ~335 (estimated) Chiral, rigid four-membered ring, potential for asymmetric synthesis
Diethyl 1-(4-fluorophenyl)-3-(2-furyl)-5-oxopyrrolidine-2,2-dicarboxylate Pyrrolidine 4-Fluorophenyl, 2-furyl, ketone Not reported Antibacterial activity, lactam structure, planar conformation
Diethyl 1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)hydrazine-dicarboxylate Imidazopyridine 4-Chlorophenyl, hydrazine linker 403.12 (calc.) Metal-free synthesis, confirmed by HRMS and NMR
1,2-Azetidinedicarboxylic acid 1-(tert-butyl) 2-benzyl ester () Azetidine tert-Butyl, benzyl esters 291.34 Stereochemical complexity, synthetic intermediate
Dibenzyl 1-((1S,2R)-2-(2-(E-methoxyimino)ethyl)phenyl)cyclopentene-dicarboxylate Cyclopentene Benzyl esters, methoxyimino, stereogenic centers 514.23 (HRMS) High optical rotation ([α]D²⁰ = +66.1°), chiral HPLC separation

Key Observations :

  • Substituent Effects : The (1S)-1-phenylethyl group may improve lipophilicity and chiral recognition compared to fluorophenyl () or chlorophenyl () substituents.
  • Stereochemistry : Enantiopure analogs like the dibenzyl cyclopentene derivative () demonstrate the importance of stereochemical control in biological activity and synthetic applications.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Compound NMR Features HRMS Data (m/z) Notable Spectral Peaks
Target Compound Expected δH: ~1.2–1.4 (diethyl CH₃), ~4.2–4.4 (ester CH₂), aromatic ~7.2–7.5 ~335.16 (M+H⁺, estimated) Diagnostic azetidine ring protons (δH 3.5–4.0) and ester carbonyl (δC ~165–170)
Diethyl 8-cyano-7-(4-nitrophenyl)imidazopyridine-dicarboxylate () 1H NMR: 8.12–7.01 (aromatic), 4.35 (ester CH₂), 1.30 (CH₃) 514.2343 (observed) Nitro group (IR ~1520 cm⁻¹), cyano (IR ~2220 cm⁻¹)
Diethyl 1-(3,4-dichlorophenyl)pyrrolidine-dicarboxylate () 13C NMR: δC ~170 (ester C=O), δC ~125–140 (aromatic Cl-substituted) Not reported Lactam C=O (IR ~1680 cm⁻¹), dichlorophenyl UV absorption
Dibenzyl cyclopentene-dicarboxylate () 1H NMR: 7.56–7.07 (aromatic), δH 5.30 (cyclopentene CH) 514.2336 (calc.), 514.2343 (obs.) Methoxyimino (δH 3.80), cyclopentene protons (δH 2.50–2.90)

Insights :

  • The target compound’s NMR would likely show distinct splitting patterns for the azetidine ring protons due to restricted rotation, contrasting with the more flexible pyrrolidine derivatives ().
  • HRMS data from analogs (e.g., ) confirm the precision of mass spectrometry in validating molecular formulas, a critical step for the target compound’s characterization.

Biological Activity

Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H23NO4C_{17}H_{23}NO_{4} and a molecular weight of approximately 305.37 g/mol. The structure features two ester functional groups derived from diethyl dicarboxylate, which contribute to its reactivity and potential biological interactions.

Synthesis

Several synthetic routes can be employed to produce this compound. The compound can be synthesized through the reaction of azetidine derivatives with phenylethylamine and diethyl malonate under appropriate conditions. This versatility in synthesis makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on related azetidine derivatives. For example, certain azetidine compounds have been identified as inhibitors of key enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes and disease mechanisms . The inhibition profiles of these enzymes suggest that this compound may also exhibit similar inhibitory effects.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of azetidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could be explored for its therapeutic potential in oncology .

Case Study 2: Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of azetidine derivatives. Compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureKey Features
Diethyl MalonateDiethyl MalonateDicarboxylic acid derivative; versatile in syntheses
Ethyl 3-(Phenylethyl)azetidine-2-carboxylateEthyl 3-(Phenylethyl)azetidineSimilar azetidine structure; potential pharmacological activity
Diethyl 2-(Phenylethyl)malonateDiethyl 2-(Phenylethyl)malonateContains phenylethyl group; used in organic synthesis

This table illustrates how this compound stands out due to its specific structural features that may confer distinct reactivity profiles and biological properties compared to other compounds.

Q & A

Q. What are the established synthetic routes for diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate, and how are enantiomeric ratios optimized?

The compound is typically synthesized via multi-step reactions involving chiral auxiliaries or asymmetric catalysis. For example, hydrazine-dicarboxylate intermediates are formed using cyclopentadiene or substituted phenyl groups, followed by stereoselective alkylation. Enantiomeric excess (er) is achieved using chiral catalysts (e.g., 94.5:5.5 er reported via asymmetric induction) and monitored via chiral HPLC or polarimetry . Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization .

Q. What analytical techniques are critical for structural validation of this compound?

Key methods include:

  • 1H/13C NMR : Assigns stereochemistry and confirms substitution patterns (e.g., δ 7.38–7.02 ppm for aromatic protons, δ 157.35 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolves azetidine ring conformation and steric effects of the (1S)-1-phenylethyl group (e.g., C–N–C bond angles of 110.18° in related structures) .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 350.363 for analogs) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N2/Ar) at –20°C in airtight containers. Avoid exposure to moisture, light, or oxidizing agents to prevent hydrolysis or decomposition . Safety protocols (e.g., locked storage, PPE) are mandatory due to its reactivity .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence its reactivity in catalytic applications?

The (1S)-1-phenylethyl group induces steric hindrance, directing regioselectivity in cross-coupling reactions. For example, bulky substituents on azetidine restrict access to the nitrogen lone pair, favoring axial attack in nucleophilic substitutions. Computational studies (e.g., DFT) can model transition states to predict reactivity .

Q. What strategies resolve contradictions in reported enantiomeric excess (er) for derivatives?

Discrepancies in er often arise from reaction temperature or catalyst loading. For instance, higher temperatures (>70°C) promote racemization, while chiral phosphine ligands improve er (e.g., 91.5:8.5 er achieved at 48% yield) . Validate results using complementary techniques (e.g., NMR chiral shift reagents vs. HPLC) .

Q. How does the compound’s conformation affect its biological activity or coordination chemistry?

The azetidine ring’s puckering (e.g., envelope vs. twist conformations) modulates binding to biological targets or metal ions. X-ray data show that substituents at C2 and C3 positions influence dihedral angles (e.g., 130.02° for C1–C2–C3 in analogs), impacting ligand flexibility .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Key issues include:

  • Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized Pd complexes) reduce costs but may lower er .
  • Purification : Chiral stationary phases in preparative HPLC are essential but costly .
  • Byproduct formation : Optimize solvent polarity (e.g., CH2Cl2 vs. acetonitrile) to suppress side reactions .

Methodological Guidance

Q. How to analyze steric effects of the (1S)-1-phenylethyl group using computational tools?

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) .
  • Conformational analysis : Use Gaussian or ORCA software to calculate energy-minimized structures and torsional barriers .

Q. What protocols ensure reproducibility in enantioselective syntheses?

  • Standardize catalyst preparation (e.g., Schlenk techniques for air-sensitive ligands).
  • Monitor reaction progress via inline FTIR or LC-MS to detect intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.